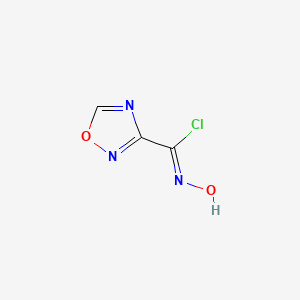
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) is a biodegradable and bioabsorbable copolymer composed of L-lactide, ε-caprolactone, and glycolide. This compound is known for its excellent mechanical properties, biocompatibility, and biodegradability, making it highly suitable for various biomedical applications, including tissue engineering, drug delivery, and surgical sutures .
Preparation Methods
Synthetic Routes and Reaction Conditions
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) is typically synthesized through ring-opening polymerization (ROP) of cyclic ester monomers. The process involves the copolymerization of L-lactide, ε-caprolactone, and glycolide using catalysts such as stannous octoate and diethylene glycol . The reaction conditions, including temperature, time, and monomer feed ratio, are carefully controlled to achieve the desired copolymer properties .
Industrial Production Methods
In industrial settings, the production of this compound) involves large-scale polymerization reactors where the monomers are melted and purged with nitrogen to remove impurities. The polymerization process is optimized to increase yield and improve the mechanical properties of the copolymer .
Chemical Reactions Analysis
Types of Reactions
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. Hydrolysis is the primary degradation mechanism, where the copolymer chains are broken down into smaller fragments by water molecules .
Common Reagents and Conditions
Common reagents used in the reactions of this compound) include water, oxygen, and reducing agents. The reactions typically occur under physiological conditions, such as body temperature and pH .
Major Products Formed
The major products formed from the hydrolysis of this compound) are L-lactic acid, ε-hydroxycaproic acid, and glycolic acid. These degradation products are biocompatible and can be metabolized by the body .
Scientific Research Applications
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying the kinetics and mechanisms of polymer degradation.
Biology: Employed in the development of biodegradable scaffolds for tissue engineering.
Medicine: Utilized in controlled drug delivery systems and absorbable surgical sutures.
Industry: Applied in the production of biodegradable packaging materials and agricultural films.
Mechanism of Action
The mechanism of action of POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) involves its gradual degradation into biocompatible monomers through hydrolysis. The copolymer’s degradation rate can be tailored by adjusting the monomer composition and polymerization conditions . The molecular targets and pathways involved in its degradation include hydrolytic enzymes and water molecules that cleave the ester bonds in the polymer chains .
Comparison with Similar Compounds
Similar Compounds
Poly(L-lactide-co-caprolactone): A copolymer of L-lactide and ε-caprolactone with similar biodegradability and mechanical properties.
Poly(D,L-lactide-co-glycolide): A copolymer of D,L-lactide and glycolide known for its use in drug delivery systems.
Polycaprolactone: A homopolymer of ε-caprolactone with excellent flexibility and biodegradability.
Uniqueness
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO) is unique due to its tailored degradation rate and mechanical properties, which can be adjusted by varying the monomer composition. This versatility makes it highly suitable for a wide range of biomedical applications .
Properties
CAS No. |
134490-19-0 |
|---|---|
Molecular Formula |
C11H20N2O2 |
Molecular Weight |
0 |
Synonyms |
POLY(L-LACTIDE-CO-CAPROLACTONE-CO-GLYCO& |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



